Lipophilicity: para-Chloro Effect vs. Phenyl Analog
The para-chloro substituent on the 2-phenyl ring of 3,5-Dibromo-2-(4-chlorophenyl)thiophene contributes a measurable increase in computed lipophilicity. The XLogP3-AA value for the target compound is 5.6, compared to 5.0 for 3,5-dibromo-2-phenylthiophene, which lacks the para-chloro group [1]. This represents a ΔXLogP3 of +0.6 units (a 12% increase). Both compounds share identical TPSA values of 28.2 Ų [1][2], indicating that the lipophilicity difference is driven primarily by the additional chlorine atom rather than changes in polar surface area.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 5.6 (PubChem CID 138109654) |
| Comparator Or Baseline | 3,5-Dibromo-2-phenylthiophene (CAS 38071-55-5, PubChem CID 901464): XLogP3 = 5.0 |
| Quantified Difference | ΔXLogP3 = +0.6 (12% increase in logP units) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
Higher lipophilicity affects retention time in reversed-phase chromatography, solubility in organic solvent systems, and potentially membrane permeability in biological assays, making the target compound more suitable for applications requiring enhanced non-polar phase partitioning.
- [1] PubChem Compound Summary. CID 138109654, 3,5-Dibromo-2-(4-chlorophenyl)thiophene. XLogP3-AA = 5.6. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary. CID 901464, 3,5-Dibromo-2-phenylthiophene. XLogP3-AA = 5.0. National Center for Biotechnology Information. View Source
